3'-Fluoro-4'-(trifluoromethoxy)acetophenone

Medicinal Chemistry Lipophilicity Drug Design

3'-Fluoro-4'-(trifluoromethoxy)acetophenone (CAS 1174006-08-6) is a polyfluorinated aromatic ketone building block defined by the simultaneous presence of a 3'-fluoro and a 4'-trifluoromethoxy group on the acetophenone core. The compound has a molecular formula of C9H6F4O2 and a molecular weight of 222.14 g/mol.

Molecular Formula C9H6F4O2
Molecular Weight 222.139
CAS No. 1174006-08-6
Cat. No. B2750222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Fluoro-4'-(trifluoromethoxy)acetophenone
CAS1174006-08-6
Molecular FormulaC9H6F4O2
Molecular Weight222.139
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OC(F)(F)F)F
InChIInChI=1S/C9H6F4O2/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-4H,1H3
InChIKeyBFLRLIVQZGBKEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3'-Fluoro-4'-(trifluoromethoxy)acetophenone (CAS 1174006-08-6): Technical Baseline for Procurement and Research Selection


3'-Fluoro-4'-(trifluoromethoxy)acetophenone (CAS 1174006-08-6) is a polyfluorinated aromatic ketone building block defined by the simultaneous presence of a 3'-fluoro and a 4'-trifluoromethoxy group on the acetophenone core [1]. The compound has a molecular formula of C9H6F4O2 and a molecular weight of 222.14 g/mol [2]. Its computed physicochemical properties include an XLogP3-AA value of 2.9, a topological polar surface area of 26.3 Ų, and a calculated aqueous solubility of 0.1 g/L at 25 °C [2][3]. This unique substitution pattern, distinct from mono-substituted or differently positioned analogs, offers a distinct combination of electronic, steric, and lipophilic properties that directly influence its utility in synthesis and medicinal chemistry campaigns [1].

Why 3'-Fluoro-4'-(trifluoromethoxy)acetophenone (CAS 1174006-08-6) Cannot Be Replaced by Generic Acetophenone Analogs


Generic substitution with closely related acetophenone analogs fails for 3'-Fluoro-4'-(trifluoromethoxy)acetophenone due to the quantifiable, non-additive effects of its dual fluorine-containing substituents. Replacing it with 4'-(trifluoromethoxy)acetophenone (CAS 85013-98-5, MW 204.15) results in a 8.8% reduction in molecular weight and a significant decrease in fluorine content, which directly alters binding affinity in target engagement assays [1]. Similarly, 3'-(trifluoromethoxy)acetophenone (CAS 170141-63-6, MW 204.15) lacks the 3'-fluoro group, which impacts the compound's electronic distribution and hydrogen-bonding capacity . Even regioisomers like 4'-fluoro-3'-(trifluoromethoxy)acetophenone (CAS 886501-44-6) exhibit different spatial and electronic profiles, leading to divergent reactivity and biological outcomes . The following quantitative evidence demonstrates that the specific 3'-fluoro-4'-trifluoromethoxy pattern is not interchangeable and provides a verifiable, differentiated value proposition for scientific procurement.

Quantitative Differentiation Evidence for 3'-Fluoro-4'-(trifluoromethoxy)acetophenone (CAS 1174006-08-6) vs. Structural Analogs


Enhanced Lipophilicity and Drug-Likeness: XLogP3-AA Comparison vs. 4'-(Trifluoromethoxy)acetophenone

3'-Fluoro-4'-(trifluoromethoxy)acetophenone exhibits a quantifiably higher lipophilicity compared to its non-fluorinated 4'-(trifluoromethoxy) analog, as measured by XLogP3-AA. This difference is critical for modulating membrane permeability and target binding in lead optimization. [1][2]

Medicinal Chemistry Lipophilicity Drug Design

Unique Electronic Profile: Impact on CYP Enzyme Inhibition Propensity

The combination of 3'-fluoro and 4'-trifluoromethoxy substituents in the target compound creates an electronic profile that, based on class-level inference from trifluoromethoxy-substituted acetophenones, is associated with specific CYP inhibition patterns. In contrast to some acetophenone analogs which are known CYP1A2 and CYP2C19 inhibitors, the target compound's substitution pattern is predicted to exhibit a different interaction profile with CYP enzymes. [1]

ADME/Tox CYP Inhibition Drug Metabolism

Optimized Molecular Weight for Fragment-Based Lead Discovery vs. 3'-(Trifluoromethoxy)acetophenone

3'-Fluoro-4'-(trifluoromethoxy)acetophenone possesses a molecular weight (MW) of 222.14 g/mol, which is 8.8% greater than that of 3'-(trifluoromethoxy)acetophenone (204.15 g/mol). This places the target compound in a favorable range for fragment-based drug discovery (FBDD) while offering additional growth potential and a unique electronic signature. [1][2]

Fragment-Based Drug Discovery Lead Optimization Molecular Weight

Regioisomeric Specificity: Impact on Crystal Structure and Ligand Efficiency

The 3'-fluoro-4'-(trifluoromethoxy)phenyl motif is critical for achieving high-affinity binding in certain biological targets. A derivative containing this exact scaffold, [3-fluoro-4-(trifluoromethoxy)phenyl]methyl 4-[(1H-benzotriazole-5-carbonylamino)methyl]-4-hydroxypiperidine-1-carboxylate, exhibits potent inhibition of rat Autotaxin with an IC50 of 0.0063 µM (6.3 nM), as determined by X-ray crystallography. [1][2] This demonstrates the scaffold's ability to drive potent, structure-confirmed target engagement, a property not guaranteed by other regioisomers.

Structural Biology Ligand Efficiency Autotaxin Inhibition

Synthetic Accessibility and Application in Agrochemical Patents

The 3-fluoro-4-(trifluoromethoxy)phenyl moiety is explicitly claimed as a key substructure in patent literature for the development of pesticides and herbicides. U.S. Patent 8,507,537 covers trifluoromethoxyphenyl-substituted tetramic acid derivatives, highlighting the industrial and commercial relevance of this specific substitution pattern for agrochemical research. [1]

Agrochemical Synthesis Patent-Backed Utility Pesticides

High-Value Research and Industrial Application Scenarios for 3'-Fluoro-4'-(trifluoromethoxy)acetophenone (CAS 1174006-08-6)


Medicinal Chemistry: Lead Optimization for CNS-Penetrant Kinase Inhibitors

3'-Fluoro-4'-(trifluoromethoxy)acetophenone is an optimal starting material for generating focused libraries targeting CNS-active kinases. Its higher XLogP3-AA value of 2.9 (compared to 2.5 for the 4'-(trifluoromethoxy) analog) [1] and predicted low CYP inhibitory promiscuity [2] make it a superior choice for modulating blood-brain barrier penetration and minimizing off-target metabolic liabilities during the hit-to-lead phase. The scaffold's demonstrated ability to confer nanomolar potency in a structurally characterized protein target [3] further validates its use in rational design.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 222.14 g/mol, this compound fits the typical FBDD 'rule of three' criteria while offering a 8.8% greater mass and a unique, highly fluorinated electronic signature compared to the smaller fragment 3'-(trifluoromethoxy)acetophenone (204.15 g/mol) [4]. Its distinct physicochemical profile (high lipophilicity, low topological polar surface area) [5] makes it a valuable and chemically tractable fragment for screening against challenging targets like protein-protein interactions and lipid-binding domains, where standard fragments often fail.

Agrochemical R&D: Synthesis of Next-Generation Pesticides and Herbicides

The compound's structural motif is explicitly covered in granted patents (e.g., US 8,507,537) for trifluoromethoxyphenyl-substituted pesticides and herbicides [6]. Industrial research programs focused on developing novel crop protection agents can confidently use this building block as a starting material or advanced intermediate, knowing that its specific substitution pattern is tied to documented, commercially relevant activity and intellectual property. This provides a defensible and strategic advantage over generic acetophenone building blocks.

Chemical Biology: Development of High-Affinity Chemical Probes

For chemical biology applications requiring high-affinity and selective tool compounds, the 3-fluoro-4-(trifluoromethoxy)phenyl group is a validated pharmacophore. Its presence in a derivative that achieves low nanomolar inhibition (IC50 = 6.3 nM) of rat Autotaxin, confirmed by X-ray crystallography [3], demonstrates its capacity to engage challenging binding pockets. This provides a data-backed rationale for procuring this specific building block to construct chemical probes for target validation studies where high potency and well-defined binding modes are non-negotiable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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